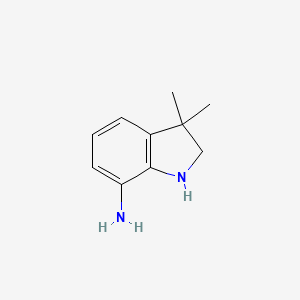

3,3-Dimethylindolin-7-amine

Description

3,3-Dimethylindolin-7-amine is a bicyclic aromatic amine with the molecular formula C10H14N2 (free base) or C10H15ClN2 in its hydrochloride salt form (CAS: 2682112-74-7). This compound features a saturated indoline core with two methyl groups at the 3-position and an amine group at the 7-position. It is commonly used in pharmaceutical and agrochemical research due to its structural versatility. The hydrochloride salt form is preferred for stability, with a purity of ≥90%, and requires storage at 2–8°C under inert, dark conditions due to its sensitivity to light and moisture .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-7-amine |

InChI |

InChI=1S/C10H14N2/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6,11H2,1-2H3 |

InChI Key |

PGIWNWVLSGMLMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=CC=C2N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindolin-7-amine typically involves the reduction of corresponding indole derivatives. One common method is the reduction of 3,3-dimethylindole using boron hydrides under controlled conditions . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides, which can be achieved using various reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylindolin-7-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

Reduction: It can be reduced to form dihydroindole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Boron hydrides and catalytic hydrogenation are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

3,3-Dimethylindolin-7-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3,3-Dimethylindolin-7-amine involves its interaction with specific molecular targets. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3,3-Dimethylindolin-7-amine, the following compounds are analyzed based on structural analogs, heterocyclic variations, and substituent effects:

Structural Analogs: Positional Isomerism

Key Differences :

- The saturated indoline core of this compound enhances steric hindrance and stability compared to the aromatic indole in 2,3-Dimethyl-1H-indol-7-amine.

- Positional isomerism of methyl groups (3,3 vs. 2,3) affects electronic properties and reactivity .

Heterocyclic Variations

Key Differences :

- Quinoline derivatives (e.g., 3-(4-Aminophenyl)quinolin-7-amine) exhibit stronger π-π stacking interactions due to extended conjugation, enhancing binding affinity in drug design .

- Triazolopyridine derivatives (e.g., 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine) offer enhanced metabolic stability but reduced solubility due to heteroatom density .

Key Insight :

- Substituents at the 7-position (e.g., amine in this compound) or halogen/methyl groups in indole derivatives significantly influence pharmacokinetics and target interactions .

Biological Activity

3,3-Dimethylindolin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article synthesizes current findings on its biological activity, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its indoline structure, which consists of a fused benzene and pyrrole ring. The presence of two methyl groups at the 3-position enhances its lipophilicity, potentially influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cell proliferation and apoptosis. Research indicates that it may exert antitumor effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest. For instance, it has been reported to cause S-phase arrest in HepG2 liver cancer cells, leading to decreased proliferation rates .

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways. It alters the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members, promoting programmed cell death in cancer cells .

- Targeting Specific Pathways : Preliminary studies suggest that this compound may target protein farnesyltransferase, a critical enzyme in the post-translational modification of proteins involved in cell signaling and growth .

Antitumor Activity Assessment

A significant study evaluated the antitumor activity of this compound against several human cancer cell lines (A549, MCF-7, DU145, HepG2). The results are summarized in Table 1:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

This data indicates that this compound exhibits potent cytotoxic effects across multiple cancer types, outperforming standard chemotherapeutic agents like Sunitinib in some cases .

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound resulted in significant changes in mitochondrial membrane potential and increased expression of pro-apoptotic factors . Flow cytometry analysis demonstrated a marked increase in the percentage of cells arrested in the S phase after treatment.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Boc-4-fluoro-L-phenylalanine | Lacks halogen substitutions | Limited anticancer activity |

| IMB-1406 | Similar indole structure | Potent antitumor effects |

The presence of methyl groups in this compound appears to enhance its biological activity compared to compounds lacking such modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.